molecular formula C15H19N3O3 B6428736 N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide CAS No. 2034536-26-8

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide

Cat. No.: B6428736
CAS No.: 2034536-26-8
M. Wt: 289.33 g/mol
InChI Key: MBLVQELLKHPCIZ-UHFFFAOYSA-N
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Description

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide is a complex organic compound featuring a pyrrolidinone ring, a pyridine ring, and an oxolane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-14-4-1-7-18(14)13-9-11(5-6-16-13)10-17-15(20)12-3-2-8-21-12/h5-6,9,12H,1-4,7-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLVQELLKHPCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the oxolane ring via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives, pyridine derivatives, and oxolane derivatives. Examples include:

Uniqueness

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structural characteristics, and research findings.

Structural Characteristics

The molecular formula of this compound is C20H23N3O2C_{20}H_{23}N_{3}O_{2} with a molecular weight of approximately 369.48 g/mol. The compound features several notable structural elements:

Component Description
Pyridine Ring Contributes to the compound's aromatic properties.
Pyrrolidinone Ring Enhances the biological interaction potential.
Oxolane Ring Provides additional spatial configuration.
Amide Functional Group Implicated in various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of the Pyrrolidine Derivative : Utilizing appropriate reagents to create the pyrrolidine ring.
  • Pyridine Functionalization : Introducing substituents to the pyridine ring to enhance activity.
  • Amide Bond Formation : Coupling the oxolane and pyrrolidine components through amide bond formation.

Advanced techniques such as microwave-assisted synthesis may be employed to improve yield and reaction rates.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (μM) Selectivity Index (SI)
HeLa (Cervical Cancer)5.0>3
MCF7 (Breast Cancer)8.0>3
A549 (Lung Cancer)6.5>3

The selectivity index is crucial for determining the suitability of compounds for therapeutic applications, with values greater than 3 indicating promising candidates for further development.

This compound appears to exert its biological effects through interactions with specific enzymes and receptors involved in cell proliferation and apoptosis. Research indicates that it may inhibit key signaling pathways associated with cancer cell survival.

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on HeLa and MCF7 cells, revealing significant inhibition of cell growth and induction of apoptosis at concentrations correlating with its IC50 values.

Study 2: In Vivo Assessment

In vivo studies using tumor-bearing mice demonstrated that treatment with this compound resulted in reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

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